N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a furan-3-yl group at position 3 and a methylacetamide side chain bearing a thiophen-3-yl moiety.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-14(7-11-2-6-21-10-11)18-8-13-15(17-4-3-16-13)12-1-5-20-9-12/h1-6,9-10H,7-8H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYHZJHXGVEUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NC=CN=C2CNC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(thiophen-3-yl)acetamide is a heterocyclic compound that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with detailed research findings and case studies.
Chemical Structure and Properties
This compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2S |
| Molecular Weight | 299.3 g/mol |
| CAS Number | 2034316-30-6 |
The compound consists of a pyrazine ring linked to thiophene and furan moieties, which are known for their diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives demonstrated their effectiveness against several pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL for the most active derivative .
Table: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| Compound 7b | 0.22 | Highly active |
| Compound 10 | 0.25 | Active |
| Ciprofloxacin | Varies | Standard comparison |
These compounds also showed a significant ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting potential applications in treating biofilm-associated infections.
Antiviral Activity
In addition to antimicrobial properties, this compound may also possess antiviral activity. Research on related pyrazole derivatives has revealed their effectiveness against viruses such as the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) ranging from 0.012 to 0.58 μM, indicating promising antiviral capabilities .
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets within pathogens. The heterocyclic structure allows for interactions with enzymes and receptors, potentially inhibiting critical biological processes essential for pathogen survival and replication.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiophene-bearing pyrazole derivatives found that compounds similar to this compound were effective against multi-drug resistant strains of bacteria, showcasing their potential in clinical applications .
- Synergistic Effects : Another research highlighted the synergistic effects of these compounds when combined with traditional antibiotics like Ciprofloxacin and Ketoconazole, resulting in reduced MIC values and enhanced bactericidal activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Heterocycle Substitution :
- The target compound uniquely combines furan-3-yl and thiophen-3-yl groups, whereas analogs often feature thiophen-2-yl (e.g., ) or benzofuran (e.g., ). The 3-position substitution in thiophene/furan may enhance π-stacking interactions compared to 2-substituted analogs.
- Pyrazine rings (as in the target compound and ) contribute to planar aromaticity, facilitating hydrogen bonding and metal coordination.
- Side Chain Diversity: The methylacetamide linker in the target compound provides conformational flexibility, contrasting with rigid carbamimidoylbenzyl () or benzofuranone () groups in analogs.
Physicochemical Properties
- Solubility and Stability: Thiophen-3-yl and furan-3-yl groups may improve solubility in polar solvents compared to phenyl-substituted analogs (e.g., ).
- Melting Points : Analogous compounds (e.g., ) are typically solids with melting points >100°C, suggesting the target compound shares similar thermal stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
